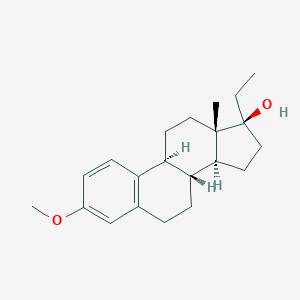

17alpha-Ethylestradiol 3-methyl ether

Descripción general

Descripción

3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-17beta-ol is a steroid. It derives from a hydride of a pregnane.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Hormonal Therapy

17alpha-Ethylestradiol 3-methyl ether is utilized in hormonal therapies, particularly in the formulation of contraceptives. Its structural modifications enhance its potency compared to natural estrogens, making it effective in preventing ovulation and treating hormonal imbalances. The compound's efficacy is attributed to its ability to resist metabolic degradation, thus maintaining higher bioavailability in the body .

1.2 Endocrine Disruption Studies

The compound serves as a critical model for studying endocrine disruptors in aquatic environments. Research has shown that exposure to 17alpha-Ethylestradiol can lead to significant alterations in reproductive functions among aquatic species, including fish, which are often used as bioindicators of environmental health. Studies have identified vitellogenin as a biomarker for estrogenic exposure, providing insights into the ecological impacts of pharmaceuticals in waterways .

Analytical Applications

2.1 Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes a mobile phase composed of acetonitrile and water with phosphoric acid. This method is scalable and suitable for both analytical and preparative purposes, allowing for the isolation of impurities and pharmacokinetic studies .

| Technique | Mobile Phase Composition | Application |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid | Analytical separation |

| UPLC | Acetonitrile, Water, Formic Acid | Fast analysis for mass spectrometry |

Toxicological Research

3.1 Aquatic Toxicology

Extensive research has focused on the toxicological impacts of 17alpha-Ethylestradiol on aquatic organisms. Studies have demonstrated that even low concentrations can disrupt endocrine functions, leading to reproductive anomalies and population declines in species such as zebrafish and cod. These findings underscore the importance of monitoring pharmaceutical contaminants in aquatic environments .

3.2 Case Studies

- Study on Zebrafish : A study highlighted that exposure to 17alpha-Ethylestradiol resulted in altered gene expression related to reproductive health, indicating potential long-term ecological consequences.

- Impact on Cod Populations : Research indicated that continuous exposure led to significant changes in spawning behaviors and reproductive success rates among Atlantic cod populations.

Análisis De Reacciones Químicas

Catalytic Addition Reaction with Terminal Alkynes

17α-ethinylestradiol (a structural analog) undergoes an alkenyl halide formation reaction when treated with ZnCl₂ and HCl in dichloromethane. This reaction proceeds via a cationic ligand-coordinated mechanism :

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | ZnCl₂ (Lewis acid) + HCl |

| Solvent | Dichloromethane |

| Temperature | 70°C |

| Duration | 29 hours |

| Separation Method | Gravity Column Chromatography |

Mechanistic Steps :

-

Dimeric Ether Formation : ZnCl₂ catalyzes the conversion of 2-propanol (ligand) into a dimeric ether intermediate.

-

Nucleophilic Attack : The terminal alkyne attacks the C–O bond of the ether, forming a vinyl carbocation.

-

Chlorination : A chlorine atom from ZnCl₃ (complexed with ether) is transferred to the carbocation, yielding 17α(chlorovinyl-3-methyl-butene)estradiol .

Product Characterization :

Nuclear Magnetic Resonance (NMR) data confirmed the structure (Table 1) :

| Proton/Carbon Position | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-18 | 1.280 | Singlet | CH₃ |

| H-19 | 1.280 | Singlet | CH₃ |

| C-21 (Chlorovinyl) | 21.396 | - | CH₂-Cl |

Metabolic Reactions in Humans

Oral administration of 17β-estradiol 3-methyl ether (a closely related compound) in humans revealed key metabolic pathways :

Key Observations :

-

Hydroxylation at Position 2 : 33% of tritium (³H) was retained in urinary 2-hydroxyestrone 3-methyl ether , indicating hydroxylation without demethylation.

-

NIH Shift : The retained ³H at position 1 confirmed an intramolecular hydrogen shift during hydroxylation, a phenomenon absent in estrone/estradiol metabolism .

Metabolite Profile :

| Metabolite | Pathway |

|---|---|

| 2-Hydroxyestrone 3-methyl ether | Position-specific hydroxylation |

| 17β-Estradiol glucuronide | Conjugation |

Reaction Limitations and Challenges

Propiedades

Número CAS |

17550-03-7 |

|---|---|

Fórmula molecular |

C21H30O2 |

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S,17S)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21+/m1/s1 |

Clave InChI |

NVYBDSYHTNOJSQ-MJCUULBUSA-N |

SMILES |

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |

SMILES isomérico |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O |

SMILES canónico |

CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |

Key on ui other cas no. |

17550-03-7 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.